2-(3-Bromophenyl)malondialdehyde

Übersicht

Beschreibung

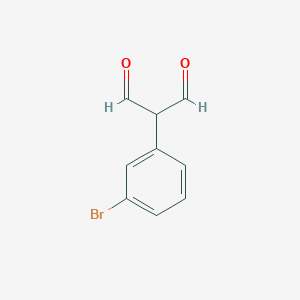

2-(3-Bromophenyl)malondialdehyde: is an organic compound with the molecular formula C₉H₇BrO₂ and a molecular weight of 227.06 g/mol . It is characterized by the presence of a bromine atom attached to the phenyl ring and two aldehyde groups attached to the central carbon atom. This compound is primarily used in research settings and has various applications in organic synthesis and chemical research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromophenyl)malondialdehyde typically involves the bromination of phenylmalondialdehyde. One common method is the Suzuki–Miyaura coupling reaction , which involves the reaction of a brominated phenyl compound with malondialdehyde under palladium-catalyzed conditions . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions followed by purification processes such as recrystallization to obtain the desired compound with high purity .

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: 2-(3-Bromophenyl)malondialdehyde can undergo oxidation reactions to form corresponding carboxylic acids.

Reduction: Reduction of the aldehyde groups can yield alcohol derivatives.

Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the bromine atom.

Major Products:

Oxidation: Formation of 2-(3-Bromophenyl)malonic acid.

Reduction: Formation of 2-(3-Bromophenyl)propanediol.

Substitution: Formation of various substituted phenylmalondialdehyde derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to 2-bromo-N-(3,5-dichlorophenyl)acetamide. For instance, structural modifications in similar acetamide derivatives have shown promising cytotoxic effects against various cancer cell lines. In vitro studies using MTT assays demonstrated significant inhibition of cell viability in liver cancer cells (Hep-G2), suggesting that compounds with similar frameworks may possess potent anticancer properties .

Antimicrobial Activity

Research has also indicated that derivatives of 2-bromo-N-(3,5-dichlorophenyl)acetamide exhibit moderate to high antibacterial activities. A study evaluated various synthesized derivatives against bacterial strains such as Acinetobacter baumannii, Pseudomonas aeruginosa, and Staphylococcus aureus. The results showed that certain derivatives had notable disk inhibition zones, indicating their potential as antimicrobial agents .

Agricultural Applications

Compounds like 2-bromo-N-(3,5-dichlorophenyl)acetamide are valuable in agriculture for their role as intermediates in the synthesis of pesticides and herbicides. The structural characteristics of this compound allow it to serve as a precursor for developing agrochemicals that target specific pests or diseases in crops.

Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are crucial for understanding how modifications to the chemical structure of 2-bromo-N-(3,5-dichlorophenyl)acetamide can influence its biological activity. Research indicates that electron-withdrawing groups enhance the potency of related compounds against various pathogens. For example, the presence of halogen substituents has been correlated with increased antibacterial activity .

Case Studies

- Anticancer Activity : A study conducted on a series of acetamide derivatives found that those with similar structures to 2-bromo-N-(3,5-dichlorophenyl)acetamide exhibited significant cytotoxicity against multiple cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest at specific phases .

- Antimicrobial Efficacy : Another investigation into the antibacterial properties of synthesized derivatives revealed that compounds derived from 2-bromo-N-(3,5-dichlorophenyl)acetamide showed effectiveness against resistant bacterial strains. This highlights the potential for developing new antibiotics based on this compound's structure .

Wirkmechanismus

The mechanism of action of 2-(3-Bromophenyl)malondialdehyde involves its reactivity with various biological molecules. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to potential modifications in their structure and function. This reactivity is often exploited in studies related to protein modification and enzyme inhibition .

Vergleich Mit ähnlichen Verbindungen

2-(4-Bromophenyl)malondialdehyde: Similar structure but with the bromine atom at the para position.

2-(3-Chlorophenyl)malondialdehyde: Similar structure with a chlorine atom instead of bromine.

2-(3-Methylphenyl)malondialdehyde: Similar structure with a methyl group instead of bromine.

Uniqueness: 2-(3-Bromophenyl)malondialdehyde is unique due to the presence of the bromine atom at the meta position, which influences its reactivity and the types of reactions it can undergo. This positional difference can lead to variations in the compound’s chemical behavior and its interactions with other molecules .

Biologische Aktivität

2-(3-Bromophenyl)malondialdehyde (CAS No. 791809-62-6) is a synthetic compound derived from malondialdehyde, a well-known marker of oxidative stress. This compound has garnered attention in recent years due to its potential biological activities, including its role in oxidative stress and its interactions with biological macromolecules. This article reviews the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C10H8BrO2

- Molecular Weight : 240.07 g/mol

- Structure : The compound features a bromophenyl group attached to a malondialdehyde moiety, which contributes to its reactivity and biological interactions.

This compound exhibits its biological activity primarily through:

- Oxidative Stress Induction : As a derivative of malondialdehyde, it can promote oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components such as lipids, proteins, and DNA.

- Nucleophilic Interactions : The compound interacts with nucleophiles such as amino acids and DNA bases, leading to potential modifications that can affect cellular functions and signaling pathways.

Antioxidant Activity

Research indicates that compounds related to malondialdehyde can exhibit both pro-oxidant and antioxidant properties, depending on their concentrations and the cellular context. In specific assays, this compound has been shown to modulate oxidative stress levels in various cell types.

Cytotoxicity

Studies have demonstrated that this compound can induce cytotoxic effects in cancer cell lines. The mechanism involves the activation of apoptotic pathways through oxidative damage and mitochondrial dysfunction. For instance, in vitro studies indicated that higher concentrations led to increased cell death in human cancer cells compared to normal cells.

Interaction with Proteins

The compound’s ability to form adducts with proteins has implications for its biological activity. It can modify cysteine residues in proteins, potentially altering their function and leading to cellular signaling changes. This property is particularly relevant in the context of diseases characterized by protein misfolding or aggregation.

Study on Oxidative Stress Markers

A study assessed the levels of malondialdehyde as a marker of lipid peroxidation in patients with multiple sclerosis (MS). The findings indicated higher serum levels of malondialdehyde in MS patients compared to healthy controls, suggesting a link between oxidative stress and disease progression . While this study did not directly involve this compound, it underscores the relevance of malondialdehyde derivatives in clinical settings.

Cancer Research

In cancer research, a study evaluated the cytotoxic effects of various malondialdehyde derivatives on human breast cancer cells. Results indicated that this compound exhibited significant cytotoxicity, promoting apoptosis through ROS generation and disruption of mitochondrial membrane potential.

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

2-(3-bromophenyl)propanedial | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO2/c10-9-3-1-2-7(4-9)8(5-11)6-12/h1-6,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTBBNWPPNCLEMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(C=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20409192 | |

| Record name | 2-(3-Bromophenyl)malondialdehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20409192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

791809-62-6 | |

| Record name | 2-(3-Bromophenyl)malondialdehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20409192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.